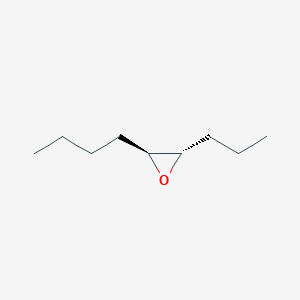
Benzoyl chloride, 3,3'-(chloromethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 3,3’-(chloromethylene)bis- is an organochlorine compound with the molecular formula C15H9Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound consists of two benzoyl chloride groups connected by a chloromethylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 3,3’-(chloromethylene)bis- can be synthesized through the reaction of benzoyl chloride with formaldehyde in the presence of a catalyst. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be represented as follows:
2C6H5COCl+CH2O→C6H5COCH2COC6H5+HCl
Industrial Production Methods
Industrial production of benzoyl chloride, 3,3’-(chloromethylene)bis- involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 3,3’-(chloromethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl chloride derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 3,3’-(chloromethylene)bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 3,3’-(chloromethylene)bis- involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: A simpler compound with a single benzoyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
3-Chlorobenzoyl chloride: A benzoyl chloride derivative with a chlorine substituent on the benzene ring.
Uniqueness
Benzoyl chloride, 3,3’-(chloromethylene)bis- is unique due to its structure, which features two benzoyl chloride groups connected by a chloromethylene bridge. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58218-42-1 |
|---|---|
Molekularformel |
C15H9Cl3O2 |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
3-[(3-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-3-1-5-11(7-9)14(17)19)10-4-2-6-12(8-10)15(18)20/h1-8,13H |
InChI-Schlüssel |
YPLUWTSDZICWEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(C2=CC(=CC=C2)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
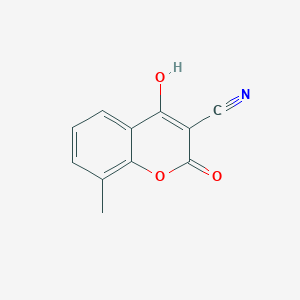


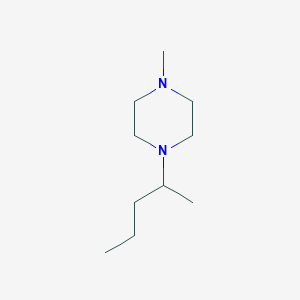
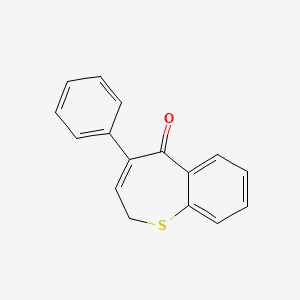

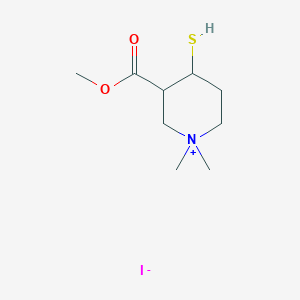
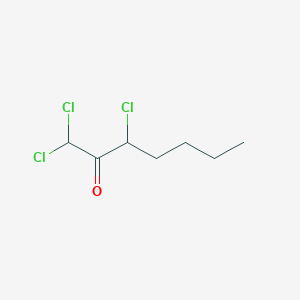
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
